4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one
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Overview
Description
4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of heterocyclic structures
Scientific Research Applications
Synthesis and Characterization
Researchers have extensively explored the synthesis and spectral analysis of compounds bearing structural motifs related to 4-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, highlighting their potential in developing new therapeutic agents. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, characterized their structure through modern spectroscopic techniques, and evaluated their biological activities, demonstrating the importance of such compounds in medicinal chemistry (Khalid et al., 2016).
Biological Evaluation
The biological activity of related compounds has been a significant area of research, with studies focusing on their potential as antimicrobial and antitubercular agents. A notable example is the work by Lv et al. (2017), who designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides, demonstrating considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017).
Material Science Applications
Compounds with benzimidazole and pyridinone components have also found applications in materials science, such as corrosion inhibitors and electrochemical sensors. Yadav et al. (2016) explored the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid, offering insights into their potential industrial applications (Yadav et al., 2016).
Antioxidant and Antimicrobial Activities
Research by Harini et al. (2012) on vanillin derived piperidin-4-one oxime esters highlighted the significant antioxidant and antimicrobial properties of these compounds, underscoring their potential in developing new therapeutic agents (Harini et al., 2012).
Mechanism of Action
The mechanism of action of this compound would likely depend on its intended use. For example, benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The process often includes:
Formation of the 1H-1,3-benzodiazole ring: This can be achieved through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the benzodiazole and piperidine rings with the pyridin-2-one moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Properties
IUPAC Name |
4-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-9-16(11-19(25)23(13)2)27-15-5-7-24(8-6-15)20(26)14-3-4-17-18(10-14)22-12-21-17/h3-4,9-12,15H,5-8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJWWTDUAVZBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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